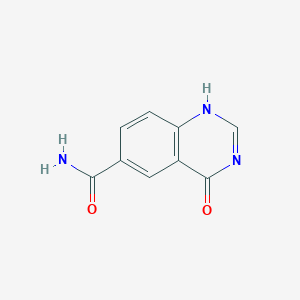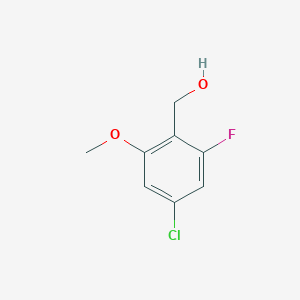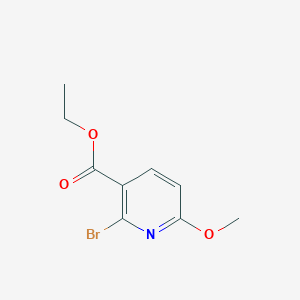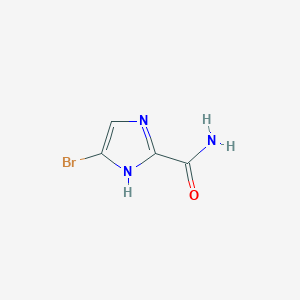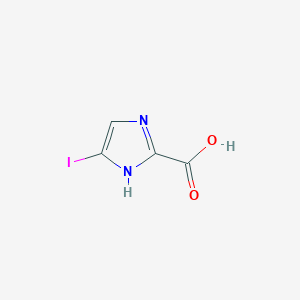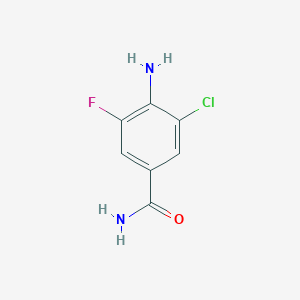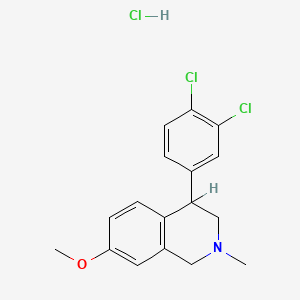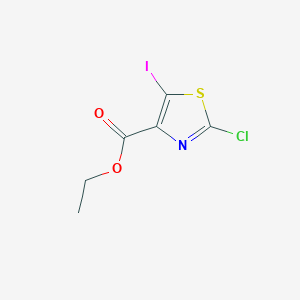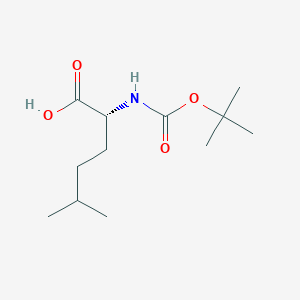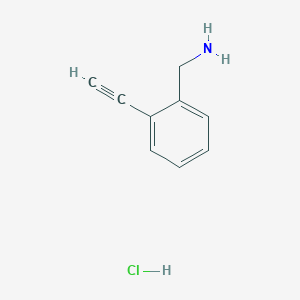
Di-2-methoxyethyl azodicarboxylate
Overview
Description
Di-2-methoxyethyl azodicarboxylate: is an organic compound with the molecular formula C8H14N2O6This compound is characterized by its unique diazene structure, which makes it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-2-methoxyethyl azodicarboxylate can be synthesized through the reaction of 2-chloroethanol with diisocyanate compounds. The reaction typically involves the use of solvents such as toluene or hexane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Di-2-methoxyethyl azodicarboxylate can undergo oxidation reactions, often facilitated by oxidizing agents like tert-butyl hydroperoxide.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: It can participate in substitution reactions where one of the methoxyethyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, iodine as a catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Formation of α-ketoamides.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted diazene derivatives.
Scientific Research Applications
Chemistry: Di-2-methoxyethyl azodicarboxylate is widely used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, which is a key step in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments, as well as in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which Di-2-methoxyethyl azodicarboxylate exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved often include the formation of diazene radicals, which are highly reactive and can facilitate a wide range of chemical reactions .
Comparison with Similar Compounds
- Diazene-1,2-dicarboxylic acid dibenzyl ester
- Azodicarboxylic acid bis(2-methoxyethyl) ester
- Di-2-methoxyethyl azodicarboxylate
Uniqueness: this compound is unique due to its specific diazene structure, which imparts distinct reactivity compared to other similar compounds. Its ability to participate in a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
2-methoxyethyl (NE)-N-(2-methoxyethoxycarbonylimino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKJMVOHWKSLJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N=NC(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/N=N/C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044904 | |
| Record name | Bis(2-methoxyethyl) diazene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940868-64-4 | |
| Record name | Bis(2-methoxyethyl) diazene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
